![molecular formula C18H19NO4 B2936099 [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 386245-82-5](/img/structure/B2936099.png)
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate, also known as EPMC, is a synthetic compound that has been widely used in scientific research. It is a member of the carbamate family of compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase activity. This results in an increase in the levels of acetylcholine in the brain, which can lead to a variety of effects on the nervous system. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been found to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-tumor activity and has been shown to inhibit the growth of cancer cells in vitro. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been found to have an effect on the nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. It has also been found to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Avantages Et Limitations Des Expériences En Laboratoire
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been found to have a variety of effects on biological processes, making it a useful tool for studying a variety of systems. However, [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for the study of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate. One area of interest is its potential as an anti-tumor agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of new analogs of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate could lead to compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate is a multistep process that involves the reaction of 4-ethylphenyl isocyanate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate. The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been well established and has been used in many scientific studies.
Applications De Recherche Scientifique
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has been widely used in scientific research as a tool to study a variety of biological processes. It has been found to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. [(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate has also been used in the study of cancer and has been found to have anti-tumor activity.
Propriétés
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-13-7-9-15(10-8-13)19-17(20)12-23-18(21)14-5-4-6-16(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUAJAPRANWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)
![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)
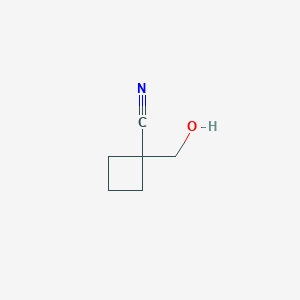
![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)
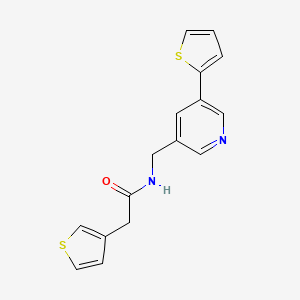
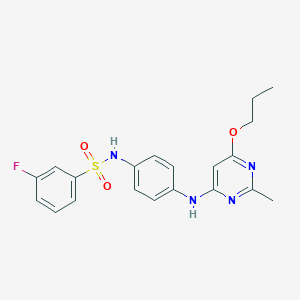
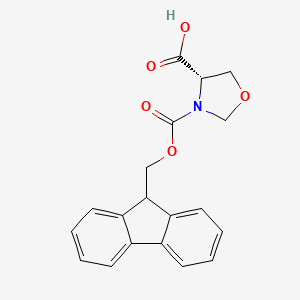
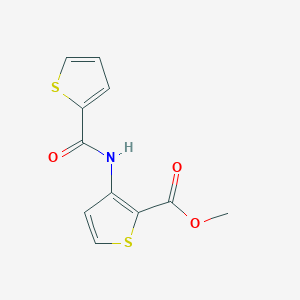
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2936033.png)
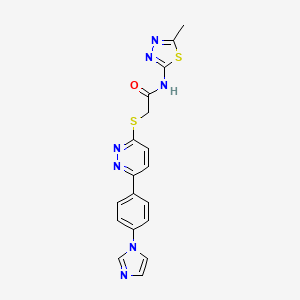
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)